Cas no 1932008-02-0 (Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-)

Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-
- trans-2-Fluorocyclopropane-1-carbonitrile
- F89050
- PS-16025
- 1706444-84-9
- MFCD28099082
- CS-0447908
- cis-2-Fluorocyclopropanecarbonitrile
- (1R,2S)-2-fluorocyclopropane-1-carbonitrile
- (1R,2S)-2-FLUOROCYCLOPROPANECARBONITRILE
- 1932008-02-0
- trans-2-Fluorocyclopropanecarbonitrile
-
- Inchi: 1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m1/s1
- InChI Key: KWUDEALSRGHQIP-DMTCNVIQSA-N
- SMILES: [C@H]1(C#N)C[C@@H]1F
Computed Properties
- Exact Mass: 85.032777294g/mol
- Monoisotopic Mass: 85.032777294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8Ų
- XLogP3: 0.5
Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1299243-100mg |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | 97% | 100mg |
$240 | 2024-07-21 | |
eNovation Chemicals LLC | Y1299243-1G |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | 97% | 1g |
$930 | 2024-07-21 | |
eNovation Chemicals LLC | Y1299243-500MG |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | 97% | 500mg |
$610 | 2024-07-21 | |
Key Organics Ltd | PS-16025-0.25g |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | >95% | 0.25g |
£446.00 | 2025-02-09 | |
Key Organics Ltd | PS-16025-1g |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | >95% | 1g |
£992.00 | 2025-02-09 | |
Key Organics Ltd | PS-16025-0.5g |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | >95% | 0.5g |
£683.00 | 2025-02-09 | |
Aaron | AR024TZ2-100mg |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | 97% | 100mg |
$215.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1299243-5g |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | 97% | 5g |
$2885 | 2025-02-28 | |
eNovation Chemicals LLC | Y1299243-5g |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | 97% | 5g |
$2885 | 2025-02-20 | |
eNovation Chemicals LLC | Y1299243-250mg |
(1R,2S)-2-fluorocyclopropanecarbonitrile |
1932008-02-0 | 97% | 250mg |
$370 | 2025-02-20 |
Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- Related Literature
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-
Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-: A Comprehensive Overview
Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-, also known by its CAS number 1932008-02-0, is a highly specialized organic compound with significant applications in modern chemistry. This compound is characterized by its unique bicyclic structure, which combines the stability of a cyclopropane ring with the reactivity of a nitrile group. The presence of a fluorine atom at the 2-position further enhances its chemical versatility, making it an intriguing subject for both academic and industrial research.
The synthesis of Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- involves a series of intricate reactions that highlight the advancements in modern organic synthesis. Recent studies have focused on optimizing the reaction pathways to achieve higher yields and better stereochemical control. For instance, researchers have employed asymmetric catalysis techniques to selectively produce the (1R,2S) enantiomer, which is highly sought after for its specific optical properties.
In terms of physical properties, this compound exhibits a melting point of approximately -45°C and a boiling point around 78°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's nitrile group is particularly reactive, enabling it to participate in a wide range of reactions including nucleophilic additions and substitutions.
Recent research has explored the potential of Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- in drug discovery. Its unique structure has shown promise as a building block for developing novel pharmaceutical agents. For example, studies have demonstrated that this compound can act as a template for constructing bioactive molecules with potential anti-inflammatory and anticancer properties.
Beyond its role in drug discovery, this compound has also found applications in materials science. Its ability to form stable covalent bonds with other molecules makes it an ideal candidate for synthesizing advanced polymers and nanomaterials. Recent breakthroughs in polymer chemistry have utilized this compound to create high-performance materials with enhanced mechanical and thermal properties.
The stereochemistry of Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- plays a crucial role in determining its reactivity and selectivity in chemical reactions. The (1R,2S) configuration ensures optimal spatial arrangement of functional groups, facilitating specific interactions with other molecules. This has led to its widespread use in asymmetric synthesis and enantioselective catalysis.
From an environmental standpoint, the compound's biodegradability has been extensively studied. Research indicates that under certain conditions, it can undergo enzymatic degradation, reducing its environmental footprint. This makes it a more sustainable option compared to traditional synthetic compounds.
In conclusion, Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile properties continue to drive innovation across various fields. As research progresses, this compound is expected to unlock new possibilities in drug development, materials science, and beyond.
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